5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Chlorination: The chlorination step involves the use of chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling with Tetrahydrofuran: The final step involves coupling the benzothiazole derivative with tetrahydrofuran under basic conditions.
Chemical Reactions Analysis
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines.
Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial and fungal strains.
Neuroprotective Effects: Research is ongoing to investigate its potential neuroprotective effects in neurodegenerative diseases.
Industrial Applications: It is also being studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells. The compound may also interact with bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(oxolan-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-chlorobenzothiazole: Studied for its anticancer activity.
4-methylbenzothiazole: Investigated for its potential use in neuroprotective therapies.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-26-16-8-7-12(21)10-14(16)19(25)24(11-13-4-3-9-27-13)20-23-18-15(22)5-2-6-17(18)28-20/h2,5-8,10,13H,3-4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQBHSXUYPMWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.